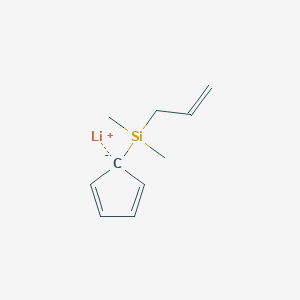![molecular formula C43H34O2 B12572610 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene CAS No. 606927-42-8](/img/structure/B12572610.png)
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is a complex organic compound known for its application in optoelectronic devices. It is a solution-processable crosslinkable Hole Transport / Hole Injection Layer (HTL / HIL) material, commonly used in devices such as quantum-dot light-emitting diodes (QD-LEDs) and perovskite light-emitting diodes (PeLEDs) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene involves multiple steps, typically starting with the preparation of intermediate compounds. One common method includes the reaction of 9-fluorenone with 4-ethenylphenylmethanol under specific conditions to form the desired product . The reaction conditions often involve the use of catalysts and solvents such as chloroform, dichloromethane, and toluene .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and solvents used in the process .
Análisis De Reacciones Químicas
Types of Reactions
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This reaction can modify the electronic properties of the compound.
Reduction: Used to alter the functional groups attached to the fluorene core.
Substitution: Commonly involves replacing hydrogen atoms with other functional groups to enhance the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions . The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorene derivatives with altered electronic properties, while substitution reactions can introduce new functional groups that enhance the compound’s performance in optoelectronic applications .
Aplicaciones Científicas De Investigación
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene has several scientific research applications:
Optoelectronics: Used as a hole-transporting material in QD-LEDs and PeLEDs to improve hole-injection efficiency and device performance.
Material Science: Investigated for its potential in creating advanced materials with unique electronic properties.
Chemistry: Studied for its reactivity and potential to form new compounds with desirable properties.
Mecanismo De Acción
The mechanism by which 9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene exerts its effects involves its ability to transport holes in optoelectronic devices. The compound’s molecular structure allows it to facilitate the movement of positive charges (holes) through the device, improving overall efficiency. The molecular targets include the active layers of QD-LEDs and PeLEDs, where it enhances the injection and transport of holes .
Comparación Con Compuestos Similares
Similar Compounds
9,9-Bis(4-diphenylaminophenyl)fluorene: Another hole-transporting material used in optoelectronics.
9,9-Bis(4-hydroxyphenyl)fluorene: Known for its use in polymer chemistry.
Uniqueness
9,9-Bis{4-[(4-ethenylphenyl)methoxy]phenyl}-9H-fluorene is unique due to its crosslinkable nature, which allows it to form stable films under thermal conditions. This property makes it particularly suitable for use in high-performance optoelectronic devices .
Propiedades
Número CAS |
606927-42-8 |
|---|---|
Fórmula molecular |
C43H34O2 |
Peso molecular |
582.7 g/mol |
Nombre IUPAC |
9,9-bis[4-[(4-ethenylphenyl)methoxy]phenyl]fluorene |
InChI |
InChI=1S/C43H34O2/c1-3-31-13-17-33(18-14-31)29-44-37-25-21-35(22-26-37)43(41-11-7-5-9-39(41)40-10-6-8-12-42(40)43)36-23-27-38(28-24-36)45-30-34-19-15-32(4-2)16-20-34/h3-28H,1-2,29-30H2 |
Clave InChI |
JCLRHMHFUPWYDF-UHFFFAOYSA-N |
SMILES canónico |
C=CC1=CC=C(C=C1)COC2=CC=C(C=C2)C3(C4=CC=CC=C4C5=CC=CC=C53)C6=CC=C(C=C6)OCC7=CC=C(C=C7)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{2-[(2,6-Dimethylphenyl)amino]-1-(4-nitrophenyl)-2-oxoethyl}-2-fluoro-N-methylbenzamide](/img/structure/B12572548.png)
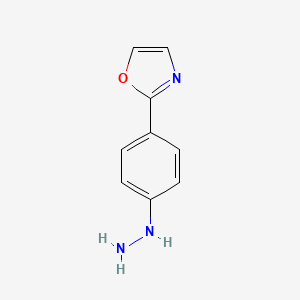
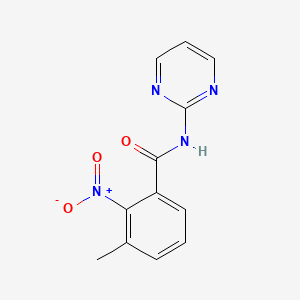
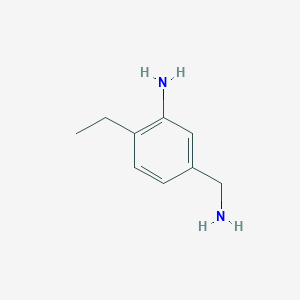
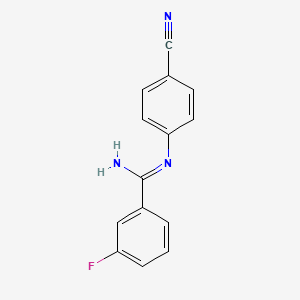
![2-[(E)-1-(2-hydroxyphenyl)ethylidenehydrazinylidene]propanoic acid](/img/structure/B12572575.png)
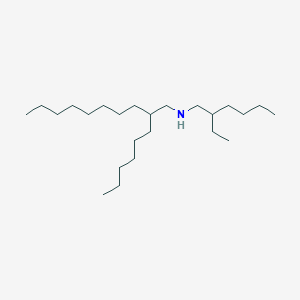
![Acetamide,N-(3-ethoxypropyl)-2-[(5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12572578.png)
![2-[2-[2-Chloro-3-[2-(1,3-dihydro-1,1,3-trimethyl-2h-benz[e]indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl]ethenyl]-1,1,3-trimethyl-1h-benz[e]indolium chloride](/img/structure/B12572588.png)

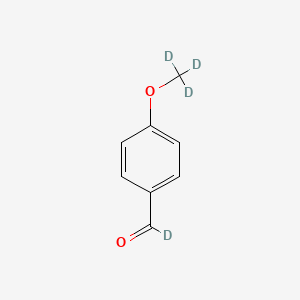
![Silane, [2-[(4-bromophenyl)thio]ethyl]trimethyl-](/img/structure/B12572600.png)
![Oxazireno[3,2-f]purine](/img/structure/B12572602.png)
